1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone
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Overview
Description
1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone is a complex organic compound with a unique structure that combines a methoxyphenyl group and a tetrahydrotriazolopyrimidinylsulfanyl moiety
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone typically involves multiple steps, including the formation of the triazolopyrimidine ring and the subsequent attachment of the methoxyphenyl and ethanone groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)propanone: This compound has a propanone group instead of an ethanone group, which may influence its physical and chemical properties.
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C14H16N4O2S/c1-20-11-5-3-10(4-6-11)12(19)9-21-14-17-16-13-15-7-2-8-18(13)14/h3-6H,2,7-9H2,1H3,(H,15,16) |
InChI Key |
MBVIHMGJUOPWQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2CCCN3 |
Origin of Product |
United States |
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